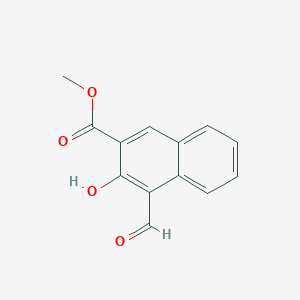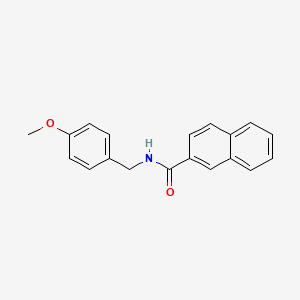
1-(4-ethylphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-ethylphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione is a chemical compound that belongs to the class of triazinanes. It has gained attention in the scientific community due to its potential therapeutic applications in various fields.
Applications De Recherche Scientifique
1-(4-ethylphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, antiviral, and antimicrobial activities. The compound has been tested against various cancer cell lines, including breast, lung, and colon cancer, and has shown promising results in inhibiting cell proliferation. It has also been tested against several viruses, including HIV, and has shown potent antiviral activity. Furthermore, the compound has been tested against several bacteria and fungi and has shown significant antimicrobial activity.
Mécanisme D'action
The mechanism of action of 1-(4-ethylphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione is not fully understood. However, it is believed to act by inhibiting various enzymes, including proteases and reverse transcriptase. The compound has also been shown to induce apoptosis in cancer cells and inhibit cell cycle progression.
Biochemical and Physiological Effects:
1-(4-ethylphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of proteases, which are enzymes involved in the breakdown of proteins. The compound has also been shown to inhibit the activity of reverse transcriptase, an enzyme involved in the replication of RNA viruses. Furthermore, the compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(4-ethylphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione is its potential therapeutic applications. The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines and has shown potent antiviral and antimicrobial activity. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 1-(4-ethylphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione. One direction is to investigate the mechanism of action of the compound in more detail. Another direction is to study the pharmacokinetics and pharmacodynamics of the compound in vivo. Furthermore, the compound can be modified to improve its solubility and bioavailability. Additionally, the compound can be tested against other viruses, bacteria, and fungi to determine its potential as a broad-spectrum antimicrobial agent. Finally, the compound can be tested in animal models of cancer to determine its efficacy and toxicity.
Méthodes De Synthèse
The synthesis of 1-(4-ethylphenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione involves the reaction of 4-ethylbenzaldehyde and 3-pyridinemethanamine with thiourea in the presence of acetic acid. The reaction proceeds under reflux for several hours, and the product is obtained by filtration and recrystallization. The yield of the product is around 70-80%.
Propriétés
IUPAC Name |
1-(4-ethylphenyl)-5-(pyridin-3-ylmethyl)-1,3,5-triazinane-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4S/c1-2-14-5-7-16(8-6-14)21-13-20(12-19-17(21)22)11-15-4-3-9-18-10-15/h3-10H,2,11-13H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOSOTCWLSDHOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CN(CNC2=S)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26663888 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Ethylphenyl)-5-(pyridin-3-ylmethyl)-1,3,5-triazinane-2-thione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-quinolinecarboxylic acid](/img/structure/B5789400.png)



![N'-{3-[(5-fluoro-2-nitrophenoxy)methyl]-4-methoxybenzylidene}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5789431.png)
![N'-[(3-cyclohexylpropanoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5789433.png)
![2-{4-[(4-fluorobenzyl)oxy]-6-methyl-2-pyrimidinyl}phenol](/img/structure/B5789437.png)


![4-[1-cyano-2-(4-fluorophenyl)vinyl]benzonitrile](/img/structure/B5789455.png)
![1-({[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B5789477.png)

![{4-[(3,4-dichlorobenzoyl)amino]phenoxy}acetic acid](/img/structure/B5789493.png)